Phtalate de monobutyle

Vue d'ensemble

Description

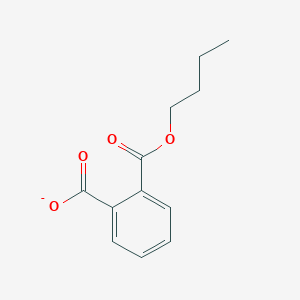

Le phtalate de monobutyle est un composé organique de formule structurale condensée CH₃(CH₂)₃OOCC₆H₄COOH. C'est un solide blanc qui présente à la fois un groupe ester butylique et un groupe acide carboxylique. Le this compound est le principal métabolite du phtalate de dibutyle et a attiré l'attention en tant que perturbateur endocrinien potentiel .

Applications De Recherche Scientifique

Monobutyl phthalate has several scientific research applications:

Mécanisme D'action

Target of Action

Monobutyl phthalate (MBP) is an organic compound that is the major metabolite of dibutyl phthalate . It has attracted attention as a potential endocrine disruptor . The primary targets of MBP are endocrine-related pathways, particularly those involved in steroidogenesis . It has been reported to have anti-androgenic properties .

Mode of Action

MBP interacts with its targets by disrupting normal hormonal activity. It has been found to affect the synthesis, transport, and metabolism of hormones . This disruption can lead to various physiological changes, including reproductive health issues and physical development problems .

Biochemical Pathways

MBP affects several biochemical pathways. It has been found to stimulate the ire-xbp1 pathway of endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy . Additionally, MBP has been connected to reports of reactive oxygen species (ROS) accumulation . It can also induce ferroptosis in reproductive damage through the tumor necrosis factor (TNF)/interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) signaling pathway .

Pharmacokinetics

The pharmacokinetics of MBP involve rapid metabolism and elimination. MBP is metabolized to MBP glucuronide within 5 minutes, and both MBP and MBP glucuronide disappear from maternal and fetal plasma within 24 hours of dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for quick bioavailability and elimination from the body .

Result of Action

The molecular and cellular effects of MBP’s action are significant. It has been associated with ROS accumulation, sperm destruction, and reproductive damage . MBP can induce mitochondrial structural damage of chloride cells after 96 hours of continuous exposure . It also interferes with ATP synthesis and ion transport . Furthermore, MBP can induce hepatotoxicity, leading to an imbalance of membrane ion homeostasis and liver damage .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of MBP. As an environmental endocrine disruptor, MBP poses a potential threat to living organisms . Chronic exposure to MBP in the environment can lead to various health issues, including hormone-associated cancers . Therefore, it is crucial to monitor and evaluate the biological burden of MBP in humans and understand the potential mechanisms of the etiological link between pervasive exposure to MBP and the development of chronic diseases such as cancer .

Analyse Biochimique

Biochemical Properties

Monobutyl phthalate is the active monoester metabolite of dibutyl phthalate . It has been found to have anti-androgenic effects . It is also a known embryotoxin . MBP is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Cellular Effects

Monobutyl phthalate has been connected to reports of reactive oxygen species (ROS) accumulation, sperm destruction, and reproductive damage . In pancreatic beta cells, it has been shown to cause moderate cytotoxicity with a time-dependent increase in effectiveness . It has also been found to decrease cell viability and increase total oxidant levels .

Molecular Mechanism

Monobutyl phthalate has been found to induce ferroptosis in TM3 cells, a type of non-apoptotic, controlled oxidative damage-related cell death . This is usually connected with reactive oxygen species and lipid peroxidation . It has been found to stimulate the ire-xbp1 pathway of ER stress, leading to apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Phthalates, including Monobutyl phthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Dosage Effects in Animal Models

In animal models, it has been found that Monobutyl phthalate may be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .

Metabolic Pathways

Monobutyl phthalate is the major metabolite of dibutyl phthalate . It is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Transport and Distribution

Phthalates, including Monobutyl phthalate, are easily leached into the environment because they are not covalently bound .

Méthodes De Préparation

Le phtalate de monobutyle peut être synthétisé par hydrolyse du phtalate de dibutyle. La réaction implique l'utilisation d'eau et d'un catalyseur acide ou basique pour décomposer le phtalate de dibutyle en this compound et en butanol. Les méthodes de production industrielle impliquent généralement l'utilisation de réacteurs à grande échelle et des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le phtalate de monobutyle subit plusieurs types de réactions chimiques :

Hydrolyse : Le this compound peut être hydrolysé en acide phtalique et en butanol en milieu acide ou basique.

Oxydation : Il peut être oxydé pour former de l'acide phtalique.

Réduction : Les réactions de réduction peuvent convertir le this compound en d'autres dérivés, bien que cela soit moins courant.

Substitution : Le this compound peut subir des réactions de substitution où le groupe butyle est remplacé par d'autres groupes fonctionnels.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions sont l'acide phtalique et le butanol .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Médecine : Il est étudié pour ses effets potentiels de perturbation endocrinienne et son impact sur la santé humaine.

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Perturbation endocrinienne : Il peut interférer avec la production et la régulation hormonale, affectant particulièrement la stéroïdogenèse dans les cellules de Leydig.

Autophagie et apoptose : Il peut stimuler la voie ire-xbp1 du stress du réticulum endoplasmique, conduisant à l'apoptose et à l'autophagie.

Comparaison Avec Des Composés Similaires

Le phtalate de monobutyle est similaire à d'autres esters de phtalate, tels que :

Phtalate de dibutyle : Le composé parent dont est dérivé le this compound.

Phtalate de monobenzyle : Un autre métabolite du phtalate de butyle benzyle.

Phtalate de diéthyle : Un composé similaire avec des groupes éthyle au lieu de groupes butyle.

Le this compound est unique par ses effets spécifiques de perturbation endocrinienne et son rôle de principal métabolite du phtalate de dibutyle .

Propriétés

IUPAC Name |

2-butoxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.